N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide
CAS No.: 313966-56-2
Cat. No.: VC11983476
Molecular Formula: C16H11FN2O2
Molecular Weight: 282.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313966-56-2 |
|---|---|
| Molecular Formula | C16H11FN2O2 |
| Molecular Weight | 282.27 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18/h1-9,18H,(H,19,20) |
| Standard InChI Key | UMDHSZZXASPFJD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s structure comprises a chromene scaffold (benzopyran) fused to a 3-fluorophenyl group via a carboxamide bridge. The chromene system consists of a benzene ring (C1–C6) fused to a pyrone ring (O1, C7–C9), while the imino group (=N–) at position 2 and the carboxamide (-CONH-) at position 3 introduce hydrogen-bonding capabilities. The fluorine atom at the meta position of the phenyl ring enhances electronegativity, influencing dipole interactions and metabolic stability .
Table 1: Key Structural Descriptors
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.27 g/mol | |
| IUPAC Name | 2-(3-Fluorophenylimino)-2H-chromene-3-carboxamide | |
| InChI Key | UMDHSZZXASPFJD-UHFFFAOYSA-N |
Conformational Rigidity and Hydrogen Bonding
Density functional theory (DFT) studies on analogous 2-iminochromenes reveal planar geometries stabilized by intramolecular N–H···N hydrogen bonds between the imino group and adjacent nitrogen atoms . In N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide, this interaction likely enforces a rigid, conjugated π-system, as evidenced by bond lengths:
The fluorine atom participates in weak C–H···F interactions, further stabilizing crystal packing in solid-state forms .
Synthesis and Optimization Strategies
Knoevenagel Condensation
A scalable route involves Knoevenagel condensation between salicylaldehyde derivatives and N-substituted cyanoacetamides in aqueous sodium carbonate (Na₂CO₃) or bicarbonate (NaHCO₃) at ambient temperatures . This method achieves >85% yield with high atom economy, avoiding toxic solvents.
Table 2: Representative Synthesis Conditions
| Reactant | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Salicylaldehyde derivative | NaHCO₃ | 25°C | 89% | |
| 3-Fluoroaniline derivative | Na₂CO₃ | 25°C | 92% |
Post-Synthetic Modifications
Treatment with aqueous HCl converts the 2-imino group to a 2-oxo moiety, yielding 2-oxochromene derivatives . This reactivity underscores the compound’s versatility as a precursor for analogs with tuned electronic profiles.
Biological Activities and Mechanisms
Antibacterial and Antifungal Properties
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL). The mechanism may involve disruption of microbial cell membranes via lipophilic interactions with the fluorophenyl group.
Challenges and Future Directions
Solubility and Bioavailability
Aqueous solubility data are absent in public databases, posing formulation challenges. Structural modifications, such as adding hydrophilic substituents (e.g., -OH, -SO₃H), could improve pharmacokinetics.
Polymorphism and Stability
Analogous 2-iminochromenes exhibit polymorphism, with planar and nonplanar conformers differing in bioavailability . For N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide, crystallographic studies are needed to identify stable polymorphs.
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